
Tridecanedioic acid
Overview
Description
Tridecanedioic acid (TDA), also known as brassilic acid or 1,13-tridecanedioic acid (CAS: 505-52-2), is a linear aliphatic dicarboxylic acid with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol . It is characterized by two terminal carboxylic acid groups separated by an 11-carbon aliphatic chain. TDA exists as a white crystalline solid with a melting point of 112–114°C, a boiling point of ~415.5°C, and a density of 1.15 g/cm³ at 25°C . Its solubility in polar solvents like dimethyl sulfoxide (DMSO) is notable (~100 mg/mL), while it is moderately soluble in water and organic solvents such as ether .
TDA serves dual roles as an endogenous metabolite in biological systems and as an industrial intermediate. Endogenously, it participates in energy metabolism and cellular signaling and has been linked to metabolic disorders such as obesity, diabetes, and cardiovascular diseases . Industrially, TDA is a precursor for synthesizing high-performance polyamides (e.g., Nylon 6,13 and 13,13), plasticizers, lubricants, and fragrances .
Preparation Methods
Brassylic acid can be synthesized through several methods:
Chemical Reactions Analysis
Brassylic acid undergoes various chemical reactions, including:
Oxidation: Brassylic acid can be further oxidized to produce other carboxylic acids.
Reduction: It can be reduced to form alcohols.
Esterification: Brassylic acid reacts with alcohols to form esters, which are used in various industrial applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include esters, alcohols, and other carboxylic acids .
Scientific Research Applications
Biochemical Applications
1.1. Production of Brassylic Acid
Tridecanedioic acid serves as a precursor in the biosynthesis of brassylic acid (1,13-tridecanedioic acid), which is used in the fragrance industry. The production process involves fermentative methods utilizing specific yeast strains like Candida maltosa, which can convert n-tridecane into brassylic acid at high yields (up to 165 g/L) through metabolic engineering approaches . This biotechnological application highlights the potential of this compound in sustainable production methods for valuable chemical compounds.
1.2. Enzyme-Catalyzed Reactions
this compound is also utilized in enzyme-catalyzed reactions to produce prepolymers for plastics. The enzyme-catalyzed polymerization process allows for the creation of polyesters and polyamides, which are essential materials in various applications such as packaging and textiles . This method is advantageous as it operates in aqueous solutions, reducing the need for harmful organic solvents.
Polymer Science
2.1. Synthesis of Polyesters
this compound can be incorporated into polyester synthesis, contributing to the development of biodegradable plastics. Research indicates that polyesters derived from dicarboxylic acids like this compound exhibit favorable mechanical properties and thermal stability, making them suitable for applications in packaging and automotive industries .
2.2. Cocrystallization Studies
Recent studies have investigated the cocrystallization of this compound with hexamethylenetetramine, revealing temperature-induced structural phase transitions that could be relevant for material science applications . Understanding these phase transitions can lead to advancements in the design of materials with tailored properties.
Pharmaceutical Applications
3.1. Dermatological Uses
Although this compound itself is not directly used in pharmaceuticals, its derivatives have been explored for their dermatological benefits. For instance, related dicarboxylic acids like azelaic acid have demonstrated efficacy in treating skin conditions such as rosacea and acne due to their anti-inflammatory properties . The potential for this compound to exhibit similar benefits warrants further investigation.
Environmental Applications
4.1. Biodegradability Studies
this compound’s role as a biodegradable compound makes it a candidate for environmentally friendly applications. Its incorporation into polymer formulations can enhance the biodegradability of plastics, addressing environmental concerns associated with plastic waste .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Biochemical Production | Precursor for brassylic acid | High yield fermentation using Candida maltosa |
Polymer Science | Synthesis of polyesters | Biodegradable properties; favorable mechanical strength |
Cocrystallization | Phase transition studies | Insights into material design |
Pharmaceutical | Potential dermatological benefits | Related compounds show anti-inflammatory effects |
Environmental | Biodegradable plastics | Reduces plastic waste impact |
Case Studies
- Brassylic Acid Production : A study on Candida maltosa highlighted how genetic modifications led to increased yields of brassylic acid from n-tridecane, showcasing the efficiency of using this compound in biotechnological processes .
- Polyester Development : Research conducted on polyesters derived from this compound demonstrated enhanced thermal stability and mechanical properties compared to traditional petrochemical-based plastics, indicating a promising future for sustainable materials .
Mechanism of Action
The mechanism of action of brassylic acid involves its ability to form stable esters and polymers. The long-chain dicarboxylic acid structure allows it to interact with various molecular targets, leading to the formation of high-performance materials. The pathways involved include esterification and polymerization reactions, which result in the production of specialty nylons and polyesters .
Comparison with Similar Compounds
Structural and Physicochemical Properties
TDA is part of a homologous series of α,ω-dicarboxylic acids. Key comparisons with structurally similar compounds include:
Compound | Chain Length | Molecular Formula | Melting Point (°C) | Key Applications |
---|---|---|---|---|
Tridecanedioic acid | C₁₃ | C₁₃H₂₄O₄ | 112–114 | Polyamides, plasticizers, endogenous metabolite |
Dodecanedioic acid | C₁₂ | C₁₂H₂₂O₄ | 128–130 | Nylon 6,12, corrosion inhibitors |
Octadecanedioic acid | C₁₈ | C₁₈H₃₄O₄ | 124–126 | High-temperature lubricants, cosmetics |
Nonanoic acid | C₉ | C₉H₁₈O₂ | 12–14 | Fragrances, plasticizers |
Undecanedioic acid | C₁₁ | C₁₁H₂₀O₄ | 109–111 | Biodegradable polymers, adhesives |
Key Observations :
- Chain Length vs. Melting Point : Longer aliphatic chains (e.g., octadecanedioic acid) generally exhibit higher melting points due to stronger van der Waals interactions. However, TDA (C₁₃) has a lower melting point than dodecanedioic acid (C₁₂), suggesting odd-even effects in crystallinity .
- Solubility : TDA’s moderate solubility in water distinguishes it from longer-chain dicarboxylic acids (e.g., octadecanedioic acid), which are less polar and more lipophilic .
Plasticizers and Esters
TDA esters (e.g., hexyl tridecanedioate) synthesized via heteropoly acid catalysis exhibit superior low-temperature flexibility compared to dodecanedioic acid esters, making them ideal for cold-resistant plastics .
Endogenous vs. Exogenous Sources
- TDA is both an endogenous metabolite and an industrial byproduct. It is detected in human cord blood and maternal serum, with higher concentrations in cord blood (87% detection frequency) .
- Octadecanedioic acid is primarily exogenous, linked to industrial sources, and shows weaker correlations with pregnancy complications compared to TDA .
Health Implications
- Gestational Diabetes Mellitus (GDM) : TDA and octadecanedioic acid are both associated with increased odds of GDM (OR > 1), but TDA shows stronger links to hypertensive disorders of pregnancy (OR: 1.28) .
Critical Research Findings
Polymer Chemistry : TDA’s odd carbon chain disrupts hydrogen bonding in polyamides, reducing melting points and enabling applications in flexible engineering plastics .
Environmental Health : TDA’s detection in cord blood suggests transplacental transfer, raising concerns about developmental toxicity .
Synthetic Efficiency : Fermentation of n-paraffin to produce TDA achieves a commercial yield of 150 tons/year, outperforming chemical synthesis routes in cost-effectiveness .
Biological Activity
Tridecanedioic acid (TDA), also known as brassylic acid, is a dicarboxylic acid with the chemical formula . It has garnered attention due to its potential biological activities, particularly in antimicrobial properties and industrial applications. This article reviews the current understanding of TDA's biological activity, supported by recent research findings, data tables, and case studies.
- Molecular Weight : 244.33 g/mol
- CAS Registry Number : 505-52-2
- IUPAC Name : 1,11-Undecanedicarboxylic acid
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of TDA and its derivatives. A significant investigation into tridecanoic acid methyl ester (TAME), derived from TDA, demonstrated its antibacterial properties against various pathogens.
- Mechanism of Action : TAME disrupts bacterial cell membranes, leading to cell lysis. The study showed that at concentrations of 375 µg/ml and 750 µg/ml, TAME caused significant morphological changes in Enterococcus faecalis and Salmonella enterica, respectively. Scanning Electron Microscopy (SEM) revealed extensive cell rupture and autolysis induced by TAME .
- Synergistic Effects : TAME exhibited synergistic activity with ampicillin, enhancing its antibacterial efficacy. Molecular docking studies indicated a strong binding affinity of TAME to E. coli DNA gyrase B, suggesting a potential target for its action .
Environmental and Health Implications
This compound has been detected in maternal samples, raising concerns about its implications for human health. A study reported that approximately 70% of maternal samples contained TDA, linking it to adverse pregnancy outcomes such as gestational diabetes and pre-eclampsia . This correlation underscores the need for further research into the environmental impact and health risks associated with exposure to TDA.
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Microbiology focused on the purification and characterization of TAME from plant extracts. The researchers conducted in vitro assays that confirmed the compound's ability to inhibit pathogenic bacteria effectively. The findings suggest that TAME could serve as a natural antimicrobial agent in food preservation or therapeutic applications .
Case Study 2: Environmental Exposure
In a cross-sectional study examining environmental chemical exposures during pregnancy, researchers identified abnormal fatty acids, including this compound, in maternal blood samples. The presence of these chemicals was associated with increased risks of poor pregnancy outcomes, highlighting the potential health implications of environmental exposure to fatty acids like TDA .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄O₄ |
Molecular Weight | 244.33 g/mol |
CAS Number | 505-52-2 |
Antibacterial Activity | Effective against E. faecalis and S. enterica |
Synergistic Agents | Ampicillin |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for handling tridecanedioic acid in laboratory settings?
this compound (TDA) is a solid with low water solubility (100 mg/mL in DMSO) and a melting point of 111–114°C . To avoid experimental artifacts due to solubility limitations, researchers should pre-dissolve TDA in polar aprotic solvents (e.g., DMSO) under controlled humidity to minimize hygroscopic effects. Storage at -20°C in airtight containers is critical to prevent degradation . For in vitro studies, validate solvent compatibility with biological systems to avoid cytotoxicity.
Q. How can researchers validate the purity of this compound for metabolic studies?
Commercial TDA is typically ≥95–98% pure . To confirm purity, use high-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) or mass spectrometry (MS). Cross-reference retention times and spectral data with certified reference materials. For isotopic labeling studies, ensure absence of unlabeled contaminants via nuclear magnetic resonance (NMR) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to TDA’s low volatility and endogenous presence in biological fluids . For non-targeted exposure studies, pair LC-MS/MS with high-resolution MS (HRMS) to distinguish TDA from structurally similar metabolites (e.g., octadecanedioic acid) . Internal standards (e.g., deuterated TDA) are essential for correcting matrix effects .
Advanced Research Questions
Q. How does this compound interact with metabolic pathways in disease models, and what experimental models are most informative?
TDA is an endogenous metabolite linked to energy metabolism and cellular signaling . To study its role in diseases like diabetes or Reye’s syndrome, use:
- In vitro models : Hepatocyte cultures treated with TDA to assess lipid accumulation (via Oil Red O staining) and mitochondrial dysfunction (via Seahorse assays) .
- In vivo models : Knockout mice with impaired fatty acid oxidation to evaluate TDA’s compensatory effects . Contradictory findings on its toxicity (e.g., benign in standard SDS vs. associations with gestational diabetes ) suggest context-dependent effects, necessitating multi-omics integration (metabolomics + transcriptomics) .
Q. What mechanisms underlie this compound’s dual role as an endogenous metabolite and potential environmental toxicant?
TDA is both synthesized endogenously and introduced via industrial sources (e.g., plastics) . To dissect its dual role:
- Source apportionment : Use stable isotope tracing (e.g., ¹³C-labeled TDA) in exposed populations to quantify endogenous vs. exogenous contributions .
- Pathway analysis : Apply network pharmacology to map TDA’s interactions with peroxisome proliferator-activated receptors (PPARs) and lipid transporters . Discrepancies in ecological risk assessments (e.g., "non-hazardous" per SDS vs. bioaccumulation in maternal blood ) highlight the need for longitudinal exposure studies .
Q. How can researchers resolve contradictions in this compound’s toxicological profile across studies?
Conflicting data on TDA’s toxicity (e.g., no carcinogenicity in SDS vs. links to gestational complications ) may arise from:
- Dose-response variability : Conduct benchmark dose modeling using in vitro high-throughput screening (HTS) data .
- Population heterogeneity : Stratify epidemiological analyses by genetic polymorphisms in fatty acid oxidation genes (e.g., ACOX1) .
- Analytical bias : Validate findings across multiple detection platforms (e.g., LC-MS/MS vs. immunoassays) .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate this compound’s low solubility in pharmacokinetic studies?
- Nanoformulation : Encapsulate TDA in lipid nanoparticles (LNPs) to enhance bioavailability .
- Prodrug design : Synthesize ester derivatives (e.g., methyl-TDA) with improved solubility, then monitor hydrolysis in vivo .
Q. How to design robust cohort studies investigating this compound’s association with pregnancy outcomes?
- Sampling : Collect maternal plasma and cord blood longitudinally to track TDA kinetics .
- Confounding control : Adjust for covariates like maternal BMI, diet, and co-exposure to perfluoroalkyl substances (PFAS) .
- Endpoint specificity : Use nested case-control designs to link TDA levels to gestational diabetes mellitus (GDM) biomarkers (e.g., HbA1c) .
Properties
IUPAC Name |
tridecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCZXXFRKPEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021683 | |
Record name | Tridecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
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Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Tridecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.5 mg/mL at 21 °C | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
505-52-2 | |
Record name | Tridecanedioic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=505-52-2 | |
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Record name | Tridecanedioic acid | |
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Record name | TRIDECANEDIOIC ACID | |
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Record name | Tridecanedioic acid | |
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Record name | Tridecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
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Record name | Tridecanedioic acid | |
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Record name | TRIDECANEDIOIC ACID | |
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Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
111 °C | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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